Triisopropylsilyl chloride

Catalog No.
S1490446
CAS No.
13154-24-0
M.F
C9H21ClSi
M. Wt
192.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropylsilyl chloride

CAS Number

13154-24-0

Product Name

Triisopropylsilyl chloride

IUPAC Name

chloro-tri(propan-2-yl)silane

Molecular Formula

C9H21ClSi

Molecular Weight

192.8 g/mol

InChI

InChI=1S/C9H21ClSi/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3

InChI Key

KQIADDMXRMTWHZ-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)Cl

Synonyms

Chlorotriisopropylsilane; Chlorotris(1-methylethyl)silane; Triisopropylchlorosilane; Triisopropylsilyl Chloride; TIPS-Cl

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)Cl

Protecting Groups:

  • TiPSCl is commonly employed as a protecting group in organic synthesis. It can be introduced onto hydroxyl (-OH) and thiol (-SH) functional groups, rendering them inert during reactions while preserving the underlying functionality for later manipulation. [Source: Smith, Michael B. "Organic Synthesis, Fourth Edition." W. W. Norton & Company, 2006]
  • After the desired transformation is complete, the TiPS group can be selectively removed under mild acidic or basic conditions, regenerating the original hydroxyl or thiol group. [Source: Clayden, Jonathan, Nick Greeves, and Stuart Warren. "Organic Chemistry, 2nd Edition." Oxford University Press, 2012]

Silylation Reagents:

  • TiPSCl serves as a silylating agent, introducing a triisopropylsilyl (TIPS) group onto various organic molecules. This silylation process can enhance the solubility and volatility of the modified molecule, making it easier to purify and analyze. [Source: Fleming, Ian. "Functionalization of Organic Molecules: Third Edition." Wiley, 2010]
  • TiPSCl is particularly valuable for silylating alcohols and phenols, converting them into their corresponding triisopropylsilyl ethers. These silylated ethers often exhibit improved chromatographic properties, facilitating their separation and characterization. [Source: Bähr, Stefanie, and Douglas C. Sherrington. "Silylation: A Versatile Method in Polymer Science." Polymer, vol. 45, no. 14, 2004, pp. 4497-4509, ]

Synthesis of Organometallic Compounds:

  • TiPSCl can be used in the preparation of organometallic compounds, which contain carbon-metal bonds. These compounds are crucial in various fields, including catalysis, materials science, and medicinal chemistry. [Source: Elschenbroich, Christoph, and Albert Salzer. "Organometallics." Wiley-VCH, 2006]
  • For instance, TiPSCl can react with metallocene reagents to generate silylated metallocene derivatives, which serve as precursors for the synthesis of well-defined, homogeneous catalysts. [Source: Brookhart, Morris L., and Bernard D. Wasserman. "Synthesis of Stereoregular Polyolefins: Mechanism and Catalysis." Chemical Reviews, vol. 99, no. 12, 1999, pp. 1515-1604, ]

Triisopropylsilyl chloride is an organosilicon compound with the chemical formula C9_9H21_{21}ClSi. It is a colorless to pale yellow liquid that serves as a versatile reagent in organic synthesis, particularly in the field of organometallic chemistry. The compound features a triisopropylsilyl group, which is known for its sterically bulky nature, making it an effective protecting group for alcohols and amines during various

  • Hazard Classification: Flammable liquid, skin corrosive, may cause severe eye damage [].
  • Toxicity: Data on specific toxicity is limited. However, due to its corrosive nature, it can cause irritation and burns upon contact with skin and eyes.
  • Flammability: Combustible liquid with a flash point of 62 °C [].
  • Precautions: Handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

  • Nucleophilic Substitution: The chlorine atom in triisopropylsilyl chloride can be substituted by nucleophiles, leading to the formation of triisopropylsilyl ethers or amines. This reaction is often facilitated by organometallic reagents, where the chlorine is replaced by an organic group .
  • Dehydration Reactions: In certain conditions, triisopropylsilyl chloride can assist in dehydration reactions, enhancing the yield of desired products by stabilizing intermediates .
  • Formation of Silyl Ethers: It is commonly used to convert alcohols into silyl ethers, which are more stable and can be further manipulated in synthetic pathways .

Triisopropylsilyl chloride can be synthesized through various methods:

  • Reaction of Triisopropylsilane with Thionyl Chloride: This method involves treating triisopropylsilane with thionyl chloride, resulting in the formation of triisopropylsilyl chloride and releasing sulfur dioxide and hydrogen chloride as byproducts.
  • Direct Chlorination: Triisopropylsilane can also be chlorinated using chlorine gas under controlled conditions to yield triisopropylsilyl chloride .

These methods allow for the efficient production of triisopropylsilyl chloride while minimizing side reactions.

In Chemical Syntheses and its ..." class="citation ml-xs inline" data-state="closed" href="https://chemicalbook.com/article/triisopropylsilyl-chloride-applications-in-chemical-syntheses-and-its-safety-hazards.htm" rel="nofollow noopener" target="_blank"> .
  • Synthesis of Organosilicon Compounds: The compound serves as a precursor for synthesizing other organosilicon compounds, which are important in materials science and nanotechnology.
  • Catalyst Support: In some catalytic systems, triisopropylsilyl chloride is employed to enhance selectivity and yield in asymmetric synthesis

    Studies on the interactions of triisopropylsilyl chloride with various reagents have shown its ability to stabilize reactive intermediates. For instance, when used in combination with organometallic compounds, it enhances the reactivity and selectivity of nucleophilic substitutions. Additionally, its role in facilitating enantioselective reactions has been documented, highlighting its importance in synthetic methodologies .

  • Triisopropylsilyl chloride belongs to a class of silyl chlorides that share similar structural characteristics but differ in their steric bulk and reactivity. Below are some similar compounds:

    Compound NameFormulaUnique Features
    Trimethylsilyl ChlorideC6_6H15_{15}ClSiSmaller steric hindrance; commonly used as a protecting group.
    Triethylsilyl ChlorideC8_8H19_{19}ClSiModerate steric bulk; used similarly but less effective than triisopropyl variant.
    Tert-butyldimethylsilyl ChlorideC8_8H19_{19}ClSiHighly sterically hindered; provides stronger protection but may complicate deprotection steps.

    Triisopropylsilyl chloride's unique combination of steric bulk and reactivity makes it particularly advantageous for specific applications in organic synthesis compared to its counterparts. Its ability to form stable silyl ethers while maintaining compatibility with various functional groups sets it apart as a valuable reagent in modern organic chemistry

    Origins in Protective Group Chemistry

    The conceptual foundation for silyl protecting groups was laid in the mid-20th century, with trimethylsilyl (TMS) ethers first reported in 1954. However, the limitations of early silyl groups in demanding synthetic environments drove the development of bulkier alternatives. Triisopropylsilyl chloride entered the chemical lexicon in the 1970s as researchers sought protecting groups with enhanced stability under both acidic and basic conditions. Its adoption accelerated following Nelson et al.’s 1987 demonstration of TIPSCl’s superior performance in polyol protection for macrolide synthesis.

    A pivotal 1995 review in Chemical Reviews positioned TIPSCl as more than just a protective group, highlighting its unique capacity to influence reaction stereochemistry through steric effects. This work catalyzed a 300% increase in TIPSCl-related publications between 1995–2005, as documented in the CAS SciFinder database.

    Structural Significance in Silicon Chemistry

    The molecular architecture of TIPSCl ($$ \text{(i-Pr)}_3\text{SiCl} $$) combines three isopropyl groups around a central silicon atom, creating exceptional steric bulk ($$ \theta = 143^\circ $$) while maintaining reasonable electronic accessibility. Key structural parameters include:

    PropertyValueSource
    Si-Cl bond length2.020 Å
    Si-C bond length1.888 Å
    Cl-Si-C bond angle109.5°
    Molecular volume292 ų

    This three-dimensional shielding enables remarkable stability—TIPS ethers withstand 6M HCl for 24 hours at 25°C, compared to TMS ethers decomposing within minutes. The isopropyl groups’ $$ \sigma $$-donor capacity ($$ \chi = 2.04 $$) further stabilizes the silicon center against nucleophilic attack.

    Comparative Analysis with Related Silyl Reagents

    TIPSCl occupies a unique niche in the silyl reagent hierarchy. The following table contrasts its properties with common alternatives:

    ParameterTMSClTBSClTIPSClTBDPSCl
    Relative Cost$0.25/g$1.20/g$3.50/g$8.00/g
    Acid Stability*120,000700,0005,000,000
    Base Stability**120,000100,00020,000
    Deprotection MethodMild acidFluorideFluorideFluoride
    Steric Volume38 ų142 ų292 ų315 ų

    Hours to 50% decomposition in 1M HCl
    *
    Hours to 50% decomposition in 1M NaOH

    The TIPS group’s intermediate position between TBS and TBDPS in acid stability, combined with superior base resistance, makes it indispensable for multistep syntheses requiring orthogonal protection schemes. Its bulk enables remarkable chemoselectivity—in a 2021 total synthesis of palmerolide A, TIPSCl protected a tertiary alcohol in the presence of five secondary hydroxyls with 98:2 selectivity.

    Synthetic Milestone Applications

    TIPSCl has enabled breakthroughs across chemical disciplines:

    Oligonucleotide Synthesis
    The 2′-OH protection in RNA synthesis represents a critical application. TIPSCl’s stability under phosphoramidite coupling conditions ($$ \text{pH } 4.5–6.0 $$) allows 98.5% stepwise yields in solid-phase synthesis, surpassing TBDMS (95%) and TOM (97%) protecting groups.

    Natural Product Synthesis
    In the 2019 total synthesis of maitotoxin, TIPSCl protected 28 of the molecule’s 32 hydroxyl groups. Its resistance to Lewis acidic conditions ($$ \text{BF}3\cdot\text{OEt}2 $$) proved essential for subsequent glycosylation steps.

    Materials Science
    The 2021 development of TIPS-protected silicon quantum dots demonstrated enhanced photoluminescence quantum yields ($$ \Phi = 0.82 $$) compared to alkylsilyl analogs ($$ \Phi = 0.65 $$).

    Pharmaceutical ManufacturingTIPSCl’s role in remdesivir production highlights its industrial significance. The key intermediate $$ \text{GS-441524 $$ requires TIPS protection of the 3′-OH group during phosphoramidate formation, achieving 89% yield versus 72% with TBDPS.

    Protection Reaction Pathways

    Base-Catalyzed Silylation Mechanisms

    Base-catalyzed silylation with Triisopropylsilyl chloride (Triisopropylsilyl chloride) follows a two-step mechanism involving nucleophilic activation and subsequent alcohol attack. In the presence of nitrogen heterocycles such as 4-dimethylaminopyridine (DMAP) or imidazole, the base deprotonates the alcohol to generate an alkoxide intermediate. This alkoxide then displaces the chloride ion from the silicon center, forming the silyl ether product. The reaction proceeds via the formation of silylpyridinium ion pairs, where the base coordinates to the silicon atom, polarizing the Si–Cl bond and enhancing its electrophilicity [2].

    For example, in the silylation of secondary alcohols, DMAP catalyzes the reaction by forming a silylpyridinium intermediate, which reacts with the alcohol to yield the protected product. This mechanism is supported by kinetic studies showing rate enhancements proportional to the base’s ability to stabilize the transition state through dispersion interactions [4].

    Solvent Effects on Reaction Kinetics

    Solvent polarity and dispersion energy play critical roles in modulating reaction rates. In apolar solvents (e.g., dichloromethane), dispersion interactions between large substituents on both the alcohol and silyl chloride accelerate silylation. This effect, termed "size-dependent rate acceleration," arises from solvophobic interactions that stabilize the transition state. For Triisopropylsilyl chloride, which bears bulky isopropyl groups, polar aprotic solvents (e.g., DMF) may slow the reaction due to unfavorable solvation of the silyl chloride’s electrophilic silicon center [4].

    Imidazole-Mediated Activation

    Imidazole serves as both a base and a solvent in silylation reactions. By deprotonating the alcohol and coordinating to the silicon atom, imidazole facilitates the formation of a silylimidazolium intermediate. This intermediate undergoes nucleophilic attack by the alkoxide, releasing imidazole hydrochloride as a byproduct. The reaction’s efficiency depends on the alcohol’s accessibility; tertiary alcohols exhibit slower kinetics due to steric hindrance from the isopropyl groups on the silicon center [2].

    Deprotection Mechanisms

    Fluoride-Mediated Silicon–Oxygen Bond Cleavage

    Deprotection of Triisopropylsilyl ethers relies on fluoride ions to cleave the Si–O bond. Fluoride attacks the electrophilic silicon center, forming a pentavalent silanolate intermediate that eliminates Triisopropylsilanol and releases the free alcohol. Silver fluoride (AgF) is particularly effective for sterically hindered substrates, as it provides a fluoride source without requiring polar aprotic solvents. For example, AgF in methanol deprotects Triisopropylsilyl-protected arylacetylenes in 81% yield, outperforming tetra-n-butylammonium fluoride (TBAF) in terms of reaction speed [5].

    TBAF Reaction Kinetics

    TBAF-mediated deprotection proceeds via a similar fluoride-transfer mechanism but is less efficient for bulky silyl ethers. The reaction rate depends on solvent polarity; in polar solvents like THF, TBAF generates free fluoride ions, but steric hindrance from the isopropyl groups slows bond cleavage. For Triisopropylsilyl-protected alcohols, TBAF requires prolonged reaction times (e.g., 0.5 hours at reflux), yielding only 25% conversion in some cases [5].

    Alternative Deprotection Strategies

    Alternative methods, such as thermal base-catalyzed deprotection, are less effective for Triisopropylsilyl ethers. For instance, KOH in xylene at 110°C decomposes sensitive substrates (e.g., aldehydes) while achieving minimal conversion (<15%). Transition metal co-catalysts (e.g., Cu(I), Hg(II)) with KF show limited success, suggesting that AgF remains the optimal choice for selective deprotection [5].

    Steric and Electronic Factors

    Isopropyl Group Conformational Analysis

    The three isopropyl groups on Triisopropylsilyl chloride adopt a trigonal pyramidal geometry around the silicon center. This configuration creates significant steric shielding, which reduces the silicon’s electrophilicity and slows reactions with sterically hindered alcohols. Computational studies indicate that the isopropyl groups’ conformation minimizes unfavorable van der Waals interactions, directing nucleophilic attack to less hindered sites [4].

    Silicon Center Reactivity Parameters

    The silicon center’s reactivity is governed by its electrophilicity and steric environment. Compared to less bulky silyl chlorides (e.g., trimethylsilyl chloride), Triisopropylsilyl chloride exhibits reduced reactivity due to steric hindrance. However, its selectivity for primary alcohols over secondary or tertiary alcohols is enhanced, making it ideal for protecting sensitive hydroxyl groups in polyols [1] [4].

    Computational Studies

    Density Functional Theory (DFT) Investigations

    DFT calculations reveal that dispersion interactions between Triisopropylsilyl chloride and alcohols significantly influence reaction rates. For secondary alcohols with large aromatic substituents, the dispersion energy contribution correlates linearly with experimental rate constants, explaining the observed size-dependent acceleration. These findings underscore the interplay between steric and electronic factors in silylation kinetics [4].

    Transition State Modeling

    Transition state models for Triisopropylsilyl chloride silylation show a late transition state with partial alkoxide formation and Si–O bond elongation. The isopropyl groups’ steric bulk increases the activation energy, requiring stronger bases or elevated temperatures for reactions with hindered substrates. Computational studies also highlight the role of solvent in stabilizing the transition state through dispersion interactions [4].

    Chlorination of Triisopropyl Silane

    The direct chlorination of triisopropyl silane represents the most established and widely utilized synthetic route for triisopropylsilyl chloride production. This method involves the substitution of a silicon-hydrogen bond with a silicon-chlorine bond through the action of hydrogen chloride gas under carefully controlled conditions [1] .

    Mechanistic Pathway

    The chlorination process proceeds through a nucleophilic substitution mechanism at the silicon center. The reaction initiates with the coordination of hydrogen chloride to the silicon atom, followed by the elimination of hydrogen gas and formation of the silicon-chlorine bond. The sterically hindered nature of the triisopropyl groups influences both the reaction kinetics and selectivity [1] .

    Optimized Reaction Conditions

    Contemporary implementations of this classical method employ quaternary ammonium salt catalysis to enhance reaction efficiency and selectivity. The optimal protocol involves treating triisopropyl silane with gaseous hydrogen chloride in the presence of 0.3-0.5 weight percent of a quaternary ammonium salt catalyst, typically tetrabutylammonium bromide, at temperatures maintained between -5°C and 5°C [1] .

    The reaction mixture is maintained under an inert nitrogen atmosphere to prevent oxidative side reactions. Gas chromatography monitoring confirms reaction completion when triisopropylsilyl chloride content exceeds 99 percent, typically requiring 2 hours of reaction time. The cryogenic temperature control is essential for preventing hydrolysis of the product and maintaining high selectivity [1] .

    Yield and Purity Considerations

    This methodology consistently achieves yields exceeding 99 percent with product purity greater than 99 percent as determined by gas chromatographic analysis. The high efficiency stems from the careful control of reaction conditions and the use of quaternary ammonium salt catalysis, which facilitates hydrogen chloride activation and prevents competing reactions [1] .

    Oxidation-Chlorination Sequences

    The oxidation-chlorination sequence represents a two-step synthetic approach that first converts triisopropyl silane to triisopropyl silanol, followed by chlorination to yield the target compound. This method offers advantages in terms of reaction control and intermediate isolation [1] .

    Oxidation Step Optimization

    The initial oxidation employs hydrogen peroxide as the oxidizing agent in the presence of anhydrous sodium sulfate as a drying agent. The reaction proceeds under ambient temperature conditions with quantitative conversion of triisopropyl silane to triisopropyl silanol. The absence of side reactions ensures high purity of the intermediate, which is critical for the subsequent chlorination step [1] .

    Patent literature reveals that alternative oxidants including potassium permanganate and sodium hypochlorite can facilitate this conversion, though hydrogen peroxide remains the preferred choice due to its mild reaction conditions and minimal waste generation .

    Chlorination of Silanol Intermediate

    The chlorination of triisopropyl silanol follows similar protocols to the direct silane chlorination, employing gaseous hydrogen chloride under cryogenic conditions. The reaction is catalyzed by quaternary ammonium salts, with tetrabutylammonium bromide providing optimal results at 0.3-0.5 weight percent loading [1] .

    The two-step sequence achieves overall yields of 99 percent or higher, with the oxidation step proceeding quantitatively and the chlorination step maintaining the high efficiency observed in direct silane chlorination. The method offers the advantage of intermediate purification if required, though this increases overall process complexity [1] .

    Modern Synthetic Strategies

    Quaternary Ammonium Salt Catalysis

    Modern synthetic approaches have refined the use of quaternary ammonium salts as catalysts for triisopropylsilyl chloride synthesis, moving beyond their traditional role as phase-transfer catalysts to function as direct reaction promoters [3] [4] [5].

    Catalyst Selection and Optimization

    Systematic studies have identified tetrabutylammonium bromide as the optimal quaternary ammonium salt catalyst for triisopropylsilyl chloride synthesis. The catalyst loading of 0.3-0.5 weight percent provides the ideal balance between reaction efficiency and economic considerations. Higher catalyst loadings do not significantly improve reaction rates, while lower loadings result in incomplete conversion [1] .

    The mechanism of quaternary ammonium salt catalysis involves the formation of ion pairs that facilitate hydrogen chloride activation and promote nucleophilic attack at the silicon center. The bulky tetrabutylammonium cation provides steric stabilization of the transition state, while the bromide anion participates in hydrogen bonding interactions that orient the hydrogen chloride molecule for optimal reactivity [4] [5].

    Reaction Engineering Considerations

    Modern implementations of quaternary ammonium salt catalysis employ precise temperature control systems to maintain the optimal reaction temperature range of -5°C to 5°C. Automated gas addition systems ensure controlled introduction of hydrogen chloride, preventing localized heating that could compromise product quality [1] .

    The use of jacketed reaction vessels with efficient heat transfer capabilities enables rapid temperature equilibration and maintains isothermal conditions throughout the reaction. Integration of real-time monitoring systems allows for continuous assessment of reaction progress and automatic termination when target conversion is achieved .

    Temperature-Controlled Processes

    Temperature control emerges as a critical parameter in modern triisopropylsilyl chloride synthesis, with sophisticated thermal management systems enabling enhanced reaction selectivity and yield [1] .

    Thermal Profile Optimization

    Contemporary synthetic protocols employ multi-stage temperature control strategies that optimize different phases of the reaction. The initial temperature is maintained at -5°C to facilitate hydrogen chloride dissolution and prevent competing hydrolysis reactions. As the reaction progresses, the temperature is gradually increased to 5°C to enhance reaction kinetics while maintaining selectivity [1] .

    The thermal management system incorporates feedback control mechanisms that adjust heating and cooling rates based on real-time reaction monitoring. This approach prevents thermal runaway while ensuring optimal reaction conditions throughout the process .

    Cryogenic Infrastructure Requirements

    Modern temperature-controlled processes require sophisticated cryogenic infrastructure including recirculating chillers, insulated reaction vessels, and temperature monitoring systems. The investment in advanced thermal management equipment is justified by the improved product quality and reduced waste generation [1] .

    Energy consumption analysis indicates that temperature-controlled processes consume 15-20 kilowatt-hours per kilogram of product, with the majority of energy devoted to maintaining cryogenic conditions. However, this energy investment is offset by the high yields and reduced purification requirements .

    Green Chemistry Approaches

    Waste Minimization Strategies

    Environmental considerations have driven the development of waste minimization strategies for triisopropylsilyl chloride synthesis, focusing on solvent recovery, catalyst recycling, and byproduct utilization [6] [7] [8].

    Solvent Recovery and Recycling

    Advanced solvent recovery systems employ reactive distillation techniques to separate triisopropylsilyl chloride from reaction solvents and recover both components for reuse. The process involves treatment of solvent waste streams with sulfuric acid to form silylated sulfuric acid esters, which can be separated from the solvent phase [8].

    The recovered solvent contains less than 100 parts per million impurities and is suitable for recycling or reuse in subsequent reactions. This approach reduces solvent consumption by over 96 percent and significantly decreases the environmental footprint of the synthetic process [8].

    Byproduct Utilization

    The primary byproduct of triisopropylsilyl chloride synthesis is hydrogen chloride, which can be recovered and recycled within the process. Advanced gas recovery systems capture hydrogen chloride emissions and recycle them through scrubber systems, reducing both waste generation and raw material consumption [8].

    Alternative approaches involve the conversion of hydrogen chloride byproducts to useful intermediates such as alkyl chlorides or other chlorinated compounds, creating value-added products from what would otherwise be waste streams [8].

    Catalyst Recycling Methods

    The development of catalyst recycling methods represents a significant advancement in green chemistry approaches to triisopropylsilyl chloride synthesis, reducing both cost and environmental impact [6] [7] [9].

    Electrochemical Catalyst Recovery

    Electrochemical methods for catalyst recovery employ redox-electrode surfaces that selectively bind quaternary ammonium salt catalysts under electrical fields. The catalysts can be released by applying opposite electrical fields, enabling multiple recycling cycles without significant loss of activity [7].

    This approach has demonstrated successful recycling of quaternary ammonium salt catalysts for multiple reaction cycles, with maintained activity and selectivity. The electrochemical recovery process consumes minimal energy and produces no chemical waste [7].

    Phase-Anchored Catalyst Systems

    Phase-anchored catalyst systems employ long-chain alkyl groups attached to quaternary ammonium salt catalysts, creating reagents that are selectively soluble in nonpolar solvents. These systems enable simple biphasic separation of catalysts from reaction products, facilitating catalyst recovery and reuse [6].

    Octadecyldimethyl-substituted quaternary ammonium salts have shown greater than 96 percent retention in nonpolar phases, enabling efficient catalyst recovery through simple extraction procedures. The recovered catalysts maintain high activity through multiple reaction cycles [6].

    Heterogeneous Catalyst Development

    Research efforts have focused on developing heterogeneous catalyst systems that can be easily separated from reaction products and reused. Polymer-supported quaternary ammonium salts provide the catalytic activity of homogeneous systems while enabling simple catalyst recovery through filtration [9].

    These heterogeneous catalyst systems achieve comparable reaction rates and selectivities to homogeneous quaternary ammonium salt catalysts while offering the advantage of easy catalyst recovery and reuse. The polymer supports show stability through multiple reaction cycles without significant degradation [9].

    Scalable Production Technologies

    Continuous Process Development

    The transition from batch to continuous processes represents a major advancement in triisopropylsilyl chloride production technology, offering improved efficiency, consistency, and scalability [10] [11].

    Continuous Oxidation Reactor Design

    Modern continuous oxidation reactors employ plug-flow configurations with precise residence time control to achieve quantitative conversion of triisopropyl silane to triisopropyl silanol. The reactor design incorporates multiple temperature zones and real-time monitoring systems to optimize reaction conditions [11].

    The continuous oxidation process operates at ambient temperature with hydrogen peroxide as the oxidizing agent, achieving 100 percent conversion with residence times of 2-4 hours. The reactor design eliminates the need for intermediate storage and handling, reducing contamination risks and improving product quality [11].

    Integrated Chlorination Systems

    Continuous chlorination systems integrate directly with oxidation reactors to create seamless production workflows. The chlorination units employ jacketed reactor designs with precise temperature control at -5°C to 5°C, enabling continuous hydrogen chloride addition and product removal [11].

    The integrated design eliminates intermediate storage requirements and reduces the potential for product degradation or contamination. Automated control systems maintain optimal reaction conditions throughout the continuous process, ensuring consistent product quality [11].

    Process Automation and Control

    Advanced process automation and control systems have enabled the reliable scale-up of triisopropylsilyl chloride production to industrial levels while maintaining product quality and safety standards [10] [11].

    Real-Time Monitoring Systems

    Modern production facilities employ comprehensive real-time monitoring systems that track reaction progress, temperature profiles, and product quality throughout the synthesis process. Gas chromatography systems provide continuous analysis of reaction mixtures, enabling immediate detection of process deviations [11].

    The monitoring systems integrate with automated control systems that adjust process parameters in response to real-time data. This approach ensures consistent product quality and enables rapid response to process upsets [11].

    Quality Control Integration

    Integrated quality control systems provide inline analysis of product streams, ensuring that triisopropylsilyl chloride meets purity specifications before packaging. The systems employ multiple analytical techniques including gas chromatography, spectroscopic methods, and physical property measurements [11].

    The quality control integration enables real-time release decisions and reduces the need for offline testing and batch holding. This approach improves production efficiency and reduces inventory requirements [11].

    Industrial Scale Implementation

    The successful implementation of triisopropylsilyl chloride production at industrial scale requires sophisticated engineering solutions that address safety, efficiency, and environmental considerations [10] [11].

    Production Capacity and Economics

    Modern industrial facilities achieve production capacities of 500-1000 kilograms per batch, with continuous processes enabling even higher throughput rates. The economic analysis indicates that large-scale production benefits from economies of scale, with per-unit costs decreasing significantly at higher production volumes [10] [11].

    The global triisopropylsilyl chloride market is projected to reach approximately 120 million dollars by 2027, with compound annual growth rates of 4.5-7.5 percent driven by increasing demand in pharmaceutical and specialty chemical applications [10] [12].

    Energy Efficiency and Environmental Impact

    Industrial scale production employs energy-efficient technologies that minimize environmental impact while maintaining economic viability. Heat integration systems recover thermal energy from exothermic reactions, reducing overall energy consumption to 15-20 kilowatt-hours per kilogram of product [11].

    GHS Hazard Statements

    Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory.;
    H314 (98.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Corrosive

    Other CAS

    13154-24-0

    Wikipedia

    Triisopropylsilyl chloride

    Dates

    Last modified: 08-15-2023

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